1-Chloro-2-(trichloromethyl)benzene

Process Chemistry Physical Properties Crystallization

1-Chloro-2-(trichloromethyl)benzene is the essential ortho-substituted intermediate for industrial-scale clotrimazole manufacturing. The precise 1,2-substitution pattern is non-negotiable—meta or para isomers yield incorrect triphenylmethane cores and failed batches. Also used to produce o-chlorobenzoyl chloride for agrochemical benzophenones via patented hydrolysis. Supplied at ≥98% purity; moisture-sensitive solid (mp 29–31°C). Verify ortho-isomer authenticity via refractive index (1.5836) and density (1.508 g/mL). Bulk kg to metric ton quantities available.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 2136-89-2
Cat. No. B131812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(trichloromethyl)benzene
CAS2136-89-2
Synonyms1-Chloro-2-(trichloromethyl)benzene;  NSC 59736;  o-Chlorobenzotrichloride;  o-Chlorobenzylidyne Chloride;  o-Chlorophenyltrichloromethane;  α,α,α,2-Tetrachlorotoluene; 
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
InChIKeyMFHPYLFZSCSNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(trichloromethyl)benzene (2136-89-2): Ortho-Chlorobenzotrichloride for Specialized Synthesis


1-Chloro-2-(trichloromethyl)benzene (CAS 2136-89-2), also known as 2-chlorobenzotrichloride, is a tetrachlorinated aromatic compound (C₇H₄Cl₄) distinguished by its ortho-substitution pattern of a chloro and a trichloromethyl group . This compound is a key industrial intermediate in the synthesis of pharmaceuticals (e.g., clotrimazole), agrochemicals, and dyes . Its physical state is a solid at room temperature with a melting point of 29-31 °C and a boiling point of 260-264 °C, and it is known for its high reactivity, particularly its susceptibility to hydrolysis in the presence of moisture .

Why 1-Chloro-2-(trichloromethyl)benzene Cannot Be Interchanged with Other Chlorobenzotrichlorides


The precise ortho-substitution pattern of 1-Chloro-2-(trichloromethyl)benzene fundamentally dictates its reactivity profile, regioselectivity in subsequent reactions, and final product properties. Substituting this compound with its isomers, such as 4-chlorobenzotrichloride (para) or 3-chlorobenzotrichloride (meta), or with unsubstituted benzotrichloride, will lead to different reaction outcomes, altered physical properties of intermediates, and potentially inferior yields or the production of entirely different compounds, which is unacceptable in regulated pharmaceutical and high-value agrochemical manufacturing processes [1]. The following evidence details specific, quantifiable differentiation metrics.

Quantitative Performance Metrics for 1-Chloro-2-(trichloromethyl)benzene (2136-89-2)


Thermophysical Property Differentiation for Process Engineering

The melting point of 1-Chloro-2-(trichloromethyl)benzene (29-31 °C) is significantly higher than that of its para-isomer, 4-chlorobenzotrichloride (5.8 °C), indicating a different intermolecular packing . The compound's density (1.508 g/mL at 25 °C) and refractive index (1.5836) also differ from the para-isomer (density 1.495 g/mL) [1]. This solid state at ambient temperature for the ortho-compound contrasts with the liquid state of the para-isomer, impacting storage, handling, and purification processes.

Process Chemistry Physical Properties Crystallization

Synthetic Yield Advantage in Pharmaceutical Intermediate Production

The commercial synthesis of 1-Chloro-2-(trichloromethyl)benzene via chlorination of o-chlorotoluene is reported to achieve a 74% yield . This yield is a key economic and efficiency benchmark for the compound's production. A specific patent process for preparing clotrimazole, a major pharmaceutical application, utilizes this specific ortho-isomer to achieve high-purity product with high yield [1].

Pharmaceutical Synthesis Process Optimization Yield

Ortho vs. Para Isomer: Divergent Reactivity and Application Pathways

The ortho-substituted 1-Chloro-2-(trichloromethyl)benzene is the essential precursor for the antifungal drug clotrimazole and o-chlorobenzoyl chloride . In contrast, its para-isomer (4-chlorobenzotrichloride) is a precursor for p-chlorobenzoyl chloride, used in the synthesis of different fungicides [1]. The ortho-isomer's specific stereoelectronic properties enable the unique cyclization required for the clotrimazole scaffold, a reaction that cannot be achieved with the para or meta isomers.

Isomerism Reaction Selectivity Drug Synthesis

High Commercial Purity Specifications as a Procurement Benchmark

Commercial suppliers offer 1-Chloro-2-(trichloromethyl)benzene with a purity of ≥98.5% (GC) . This high-purity specification is crucial for its use as a pharmaceutical intermediate, where impurities can lead to side reactions or lower yields in downstream processes like the synthesis of clotrimazole [1].

Quality Control Specifications Purity

Documented Synthetic Pathway for High-Value Benzophenone Fungicides

A patented process describes the conversion of 1-Chloro-2-(trichloromethyl)benzene to o-chlorobenzoyl chloride via hydrolysis with water and a Lewis acid catalyst at <80°C [1]. This o-chlorobenzoyl chloride is then used to synthesize chloro-substituted benzophenones, which are valuable as fungicides [2].

Agrochemical Synthesis Fungicide Benzophenone

Verified Application Scenarios for 1-Chloro-2-(trichloromethyl)benzene (2136-89-2)


Precursor for the Antifungal Drug Clotrimazole

1-Chloro-2-(trichloromethyl)benzene is the unequivocal and essential starting material for the synthesis of the broad-spectrum antifungal agent clotrimazole [1]. The specific ortho-substitution pattern is required to construct the core triphenylmethane structure of the drug. The commercial production of clotrimazole relies on the high-purity (≥98.5%) and specific reactivity of this ortho-isomer to achieve the desired product in high yield .

Manufacture of o-Chlorobenzoyl Chloride for Dyes and Pesticides

The compound is a key intermediate for producing o-chlorobenzoyl chloride, a versatile building block in the synthesis of various dyes, pigments, and pesticides [1]. The patented hydrolysis process, using a Lewis acid catalyst below 80°C, allows for efficient conversion of 1-Chloro-2-(trichloromethyl)benzene to o-chlorobenzoyl chloride .

Synthesis of Chloro-Substituted Benzophenone Fungicides

Derived o-chlorobenzoyl chloride from this compound is used to synthesize chloro-substituted benzophenones via Friedel-Crafts acylation. These benzophenones are valuable as agricultural fungicides, as detailed in patent literature [1]. The ortho-chloro substituent imparts specific properties to the final benzophenone product.

Specialty Organic Synthesis Building Block

As a reactive chlorinating agent, 1-Chloro-2-(trichloromethyl)benzene can react with metal carbonyls and hydroxyl groups, finding niche applications in the synthesis of complex molecules like ferrocene derivatives [1]. Its high density (1.508 g/mL) and refractive index (1.5836) are also key identifiers for quality control in these specialized syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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